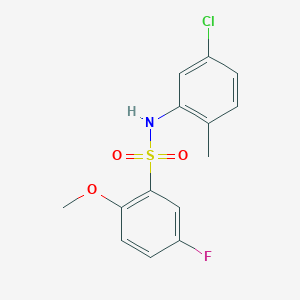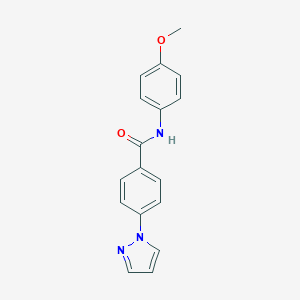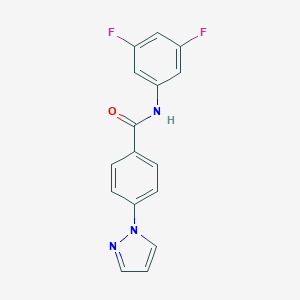
N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases. CFTRinh-172 is a potent and specific inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which plays a critical role in the regulation of ion and fluid transport in various tissues, including the lungs, pancreas, and intestine.
作用机制
N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide is a specific and potent inhibitor of the CFTR chloride channel, which plays a critical role in the regulation of ion and fluid transport in various tissues. N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide binds to the cytoplasmic side of the CFTR chloride channel and blocks chloride ion transport through the channel pore. N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to inhibit both wild-type and mutant CFTR chloride channels, including the most common CF-causing mutation, F508del.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects in various tissues. In the lungs, N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to improve airway surface hydration and mucociliary clearance in CF patients, leading to improved lung function and reduced risk of pulmonary infections. In the pancreas, N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to reduce fluid secretion and improve pancreatic function in CF patients. In the intestine, N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to reduce fluid secretion and improve intestinal function in secretory diarrhea models.
实验室实验的优点和局限性
N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has several advantages as a tool for studying CFTR function and regulation in vitro and in vivo. N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide is a specific and potent inhibitor of the CFTR chloride channel, allowing for precise manipulation of CFTR activity in various tissues. N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has also been extensively validated in various CF and non-CF models, making it a reliable tool for studying CFTR function and regulation.
However, N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide also has several limitations as a tool for studying CFTR function and regulation. N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide is a small molecule inhibitor that may have off-target effects or interact with other cellular pathways, leading to potential confounding effects. N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide also has limited stability in aqueous solutions, requiring careful handling and storage.
未来方向
N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in CF and other diseases, but there are still many unanswered questions and future directions for research. Some potential future directions for N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide research include:
1. Developing more potent and specific CFTR inhibitors for improved therapeutic efficacy and reduced off-target effects.
2. Investigating the long-term safety and efficacy of CFTR inhibitors in CF and other diseases.
3. Studying the mechanisms of CFTR inhibition by N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide and other inhibitors to better understand CFTR function and regulation.
4. Developing new CF and non-CF models to better study CFTR function and regulation in various tissues.
5. Exploring the potential of CFTR inhibitors for the treatment of other diseases, such as secretory diarrhea and polycystic kidney disease.
合成方法
N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide was first synthesized and characterized by Van Goor et al. in 2006. The synthesis of N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide involves a series of chemical reactions, including the condensation of 5-chloro-2-methylphenylamine with 5-fluoro-2-methoxybenzenesulfonyl chloride, followed by the addition of sodium hydroxide and purification by recrystallization. The final product is a white crystalline powder with a molecular weight of 393.88 g/mol.
科学研究应用
N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in CF and other diseases. CF is a genetic disorder that affects the function of CFTR, resulting in abnormal ion and fluid transport in various tissues, including the lungs, pancreas, and intestine. N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to inhibit CFTR chloride channel activity in vitro and in vivo, leading to improved airway surface hydration and mucociliary clearance in CF patients.
In addition to CF, N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has also been studied for its potential therapeutic applications in other diseases, including polycystic kidney disease, secretory diarrhea, and pancreatic cancer. N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to inhibit cyst growth and fluid secretion in polycystic kidney disease models, reduce fluid secretion in secretory diarrhea models, and suppress tumor growth in pancreatic cancer models.
属性
产品名称 |
N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide |
|---|---|
分子式 |
C14H13ClFNO3S |
分子量 |
329.8 g/mol |
IUPAC 名称 |
N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C14H13ClFNO3S/c1-9-3-4-10(15)7-12(9)17-21(18,19)14-8-11(16)5-6-13(14)20-2/h3-8,17H,1-2H3 |
InChI 键 |
FLRXODWJBIBZFZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)F)OC |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide](/img/structure/B278945.png)




![6-[(4-Fluorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278957.png)
![3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278958.png)

![Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B278963.png)
![1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278964.png)

![1-(4-bromophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278968.png)
![3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278970.png)
![2-(Methylamino)-7-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278971.png)